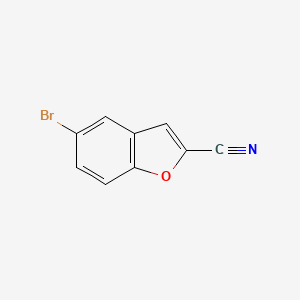

5-Bromobenzofuran-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrNO |

|---|---|

Molecular Weight |

222.04 g/mol |

IUPAC Name |

5-bromo-1-benzofuran-2-carbonitrile |

InChI |

InChI=1S/C9H4BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H |

InChI Key |

SBGMVGYYYFGZJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C#N |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 5 Bromobenzofuran 2 Carbonitrile

Precursor Synthesis and Core Construction

The synthesis of 5-Bromobenzofuran-2-carbonitrile often proceeds through key intermediates, namely the corresponding carboxylic acid and carboxamide. The construction of the 5-bromobenzofuran (B130475) core is the foundational step in these synthetic routes.

Routes to 5-Bromobenzofuran-2-carboxylic Acid

5-Bromobenzofuran-2-carboxylic acid is a primary precursor for the target nitrile. Several synthetic routes are available for its preparation.

One established method involves the Perkin rearrangement of a corresponding 3-halocoumarin. This reaction, first reported by W. H. Perkin in 1870, involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid. The mechanism is proposed to start with a base-catalyzed fission of the coumarin (B35378) ring, followed by an intramolecular nucleophilic attack by the resulting phenoxide anion on the vinyl halide, yielding the benzofuran (B130515) structure. Modern adaptations of this reaction utilize microwave irradiation to significantly reduce reaction times from hours to mere minutes while achieving high yields.

Another prominent route begins with 5-bromosalicylaldehyde (B98134). Reaction of 5-bromosalicylaldehyde with diethyl bromomalonate in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester, yields 5-bromobenzofuran-2-carboxylic acid. nih.gov This method builds the furan (B31954) ring onto the substituted phenol (B47542) precursor.

| Route | Starting Materials | Key Reagents | Product | Notes |

| Perkin Rearrangement | 3,X-Dihalocoumarin (Hypothetical) | NaOH, Ethanol, Microwave | 5-Bromobenzofuran-2-carboxylic acid | Microwave-assisted reaction significantly improves efficiency. |

| Cyclization | 5-Bromosalicylaldehyde, Diethyl bromomalonate | K₂CO₃, 2-Butanone | Ethyl 5-bromobenzofuran-2-carboxylate | The ester is subsequently hydrolyzed to the carboxylic acid. nih.gov |

Conversion of Carboxylic Acid to 5-Bromobenzofuran-2-carboxamide

Once 5-Bromobenzofuran-2-carboxylic acid is obtained, it can be converted to 5-Bromobenzofuran-2-carboxamide. This is a standard amidation reaction. Common procedures involve activating the carboxylic acid with a coupling agent, followed by the addition of an ammonia (B1221849) source or an amine. For instance, coupling procedures using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (B109758) can furnish the desired amide in good yield. mdpi.com This transformation is a critical step, as the carboxamide is the direct precursor for dehydration to the nitrile.

| Reaction | Substrate | Key Reagents | Product | Reference |

| Amidation | 5-Bromobenzofuran-2-carboxylic acid | HATU, DIPEA, Amine | 5-Bromobenzofuran-2-carboxamide derivative | mdpi.com |

Direct Synthesis of this compound

Direct synthesis methods aim to produce the target nitrile without isolating the carboxylic acid or carboxamide intermediates, often through dehydration of the amide in situ or by constructing the ring with the nitrile group already in place.

Dehydration Methodologies

The most straightforward direct synthesis involves the dehydration of 5-Bromobenzofuran-2-carboxamide. This is a classic transformation in organic chemistry for which several reagents are effective. The choice of reagent can depend on the sensitivity of the substrate to acidic conditions or high temperatures.

Commonly used dehydrating agents include:

Phosphorus oxychloride (POCl₃): Heating an unsubstituted amide with POCl₃ is a widely used method to obtain nitriles. commonorganicchemistry.com

Thionyl chloride (SOCl₂): Similar to POCl₃, thionyl chloride converts primary amides to nitriles upon heating. commonorganicchemistry.comlibretexts.org

Trifluoroacetic anhydride (B1165640) (TFAA): This reagent offers milder, non-acidic conditions for the dehydration, which can be advantageous for sensitive substrates. commonorganicchemistry.com

Oxalyl chloride with catalytic DMSO: This system, related to the Swern oxidation, can prepare nitriles from primary amides at room temperature in under an hour. acs.org

| Dehydrating Agent | Conditions | Key Features | Reference |

| POCl₃ | Heating | Effective, generates HCl | commonorganicchemistry.com |

| SOCl₂ | Heating | Effective, generates SO₂ and HCl | commonorganicchemistry.comlibretexts.org |

| TFAA | Milder, often room temp. | Non-acidic, avoids harsh conditions | commonorganicchemistry.com |

| (COCl)₂/DMSO (cat.) | Room Temperature | Fast and efficient for diverse substrates | acs.org |

One-Pot Synthetic Approaches

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps. A documented approach for synthesizing substituted benzofurans starts from a substituted salicylaldehyde. For example, 5-bromosalicylaldehyde can react with hydroxylamine (B1172632) hydrochloride to form 5-bromosalicylonitrile. This intermediate can then undergo condensation and cyclization with a reagent like ethyl chloroacetate (B1199739) in the presence of a base to construct the benzofuran ring, yielding a 2-substituted 5-bromobenzofuran. organic-chemistry.org While this specific example leads to a 3-amino-2-carboxylate derivative, the principle of forming the nitrile before the benzofuran ring is a key strategy for one-pot approaches.

Advanced Synthetic Methodologies Utilizing the 5-Bromobenzofuran Moiety

The 5-bromobenzofuran scaffold is a versatile building block for creating more elaborate molecules, primarily by leveraging the reactivity of the C-Br bond and C-H bonds on the heterocyclic ring. nih.gov

Transition-metal catalysis is a cornerstone of these advanced methods. The bromine atom at the 5-position is ideally suited for cross-coupling reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes. rsc.org

Furthermore, directed C-H functionalization offers a powerful way to introduce substituents at other positions of the benzofuran ring. Research has shown that by using a directing group, such as an 8-aminoquinoline (B160924) (AQ) amide at the C2 position, it is possible to selectively introduce aryl groups at the C3 position via palladium-catalyzed C-H arylation. mdpi.com Following this functionalization, the directing group can be removed or converted into a different amide, providing access to a wide array of 3-aryl-benzofuran-2-carboxamide derivatives. mdpi.com These advanced strategies highlight the utility of 5-bromobenzofuran derivatives as intermediates in the synthesis of complex, functional molecules.

Metal-Catalyzed Coupling Reactions

Transition-metal-induced catalysis is a cornerstone of modern organic synthesis, providing efficient pathways to construct the benzofuran nucleus. acs.org Both palladium and copper have been extensively utilized, often in reactions that form key carbon-carbon or carbon-oxygen bonds to build the heterocyclic ring.

Palladium catalysis is a powerful tool for the synthesis and functionalization of benzofurans. acs.org While a direct palladium-catalyzed synthesis of this compound is not prominently detailed, several established methods for constructing the benzofuran ring are applicable. One of the most common approaches is the Sonogashira coupling reaction, which typically involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. nih.govjocpr.com In this context, a suitably substituted bromophenol could be coupled with an alkyne under palladium-copper co-catalysis to initiate the sequence. nih.govacs.org

Palladium catalysis is also instrumental in the derivatization of the pre-formed benzofuran ring. The C-H bond at the 2-position of a benzofuran is susceptible to direct arylation. For instance, palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides has been shown to produce 2-arylbenzofurans in moderate to high yields. semanticscholar.orgmdpi.com This strategy could be applied to a 5-bromobenzofuran substrate to introduce various aryl groups. Furthermore, the bromine atom at the C5-position is an ideal handle for Suzuki cross-coupling reactions, allowing for the introduction of aryl or vinyl substituents by reacting with the corresponding boronic acids in the presence of a palladium catalyst. semanticscholar.org A Tsuji-Trost type reaction on a benzofuran-2-ylmethyl acetate (B1210297) substrate, which proceeds via a π-allyl palladium complex, offers another route to introduce nucleophiles at the position adjacent to the furan ring. unicatt.it

Table 1: Overview of Palladium-Catalyzed Reactions for Benzofuran Synthesis and Derivatization

| Reaction Type | Substrates | Typical Catalyst & Conditions | Product Type |

| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂, CuI, Triethylamine | 2-Substituted Benzofurans nih.govacs.org |

| C-H Arylation | Benzofurans, Triarylantimony Difluorides | Pd(OAc)₂, CuCl₂, 1,2-DCE | 2-Arylbenzofurans semanticscholar.orgmdpi.com |

| Suzuki Cross-Coupling | 2-(4-bromophenyl)benzofuran, Arylboronic Acids | Pd(II) complex, K₂CO₃, EtOH/H₂O | 2-Arylbenzofurans with Biaryl Moiety semanticscholar.org |

| Carbonylative Synthesis | 2-Hydroxybenzyl Alcohols, Formic Acid (CO source) | Palladium Catalyst | Benzofuran-2(3H)-ones rsc.org |

Copper-catalyzed reactions provide a valuable and often more economical alternative to palladium for benzofuran synthesis. nih.gov Research has demonstrated a copper-catalyzed cascade reaction between aryl aldehydes and 2-iodobenzylcyanides to afford 2-aryl-3-cyanobenzofurans. researchgate.net This process involves a sequence of Knoevenagel condensation, aryl hydroxylation, oxa-Michael addition, and aromatization. researchgate.net

Another significant copper-mediated method is the oxidative annulation of phenols and unactivated internal alkynes. rsc.org This approach represents a direct strategy for forming the benzofuran core from readily available starting materials. Mechanistic studies suggest the process involves a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org Furthermore, efficient one-pot, three-component syntheses have been developed where o-hydroxy aldehydes, amines, and alkynes react in the presence of a copper iodide catalyst to form benzofuran derivatives. acs.org

Table 2: Examples of Copper-Mediated Benzofuran Synthesis

| Reaction Type | Substrates | Catalyst & Conditions | Product Type |

| Cascade Synthesis | Aryl Aldehydes, 2-Iodobenzylcyanides | Copper Catalyst | 2-Aryl-3-cyanobenzofurans researchgate.net |

| Oxidative Annulation | Phenols, Unactivated Internal Alkynes | Copper Catalyst | 2,3-Disubstituted Benzofurans rsc.org |

| Intramolecular Dehydrogenative Coupling | 2-(Benzothiophen-2-yl)phenols | Copper Catalyst, Cs₂CO₃ | Benzothieno[3,2-b]benzofurans semanticscholar.org |

| One-Pot Multicomponent Reaction | o-Hydroxy Aldehydes, Amines, Alkynes | Copper Iodide | Substituted Benzofurans acs.org |

Electrochemical Synthetic Routes for Related Benzofuran Carbonitriles

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, often avoiding the need for harsh chemical oxidants or reductants. nih.gov For the synthesis of benzofuran derivatives, an electrochemical approach has been reported involving the oxidative intramolecular cyclization of 2-alkynylphenols with various diselenides. nih.govnih.gov This reaction proceeds under galvanostatic electrolysis in an undivided cell with platinum electrodes, providing substituted benzofurans in high yields without the need for metal catalysts or external oxidants. nih.govnih.gov

Another electrochemical strategy involves the oxidation of catechol (or its derivatives) in the presence of 1,3-dicarbonyl compounds or other active methylene (B1212753) compounds. researchgate.netresearchgate.net The anodically generated o-benzoquinone undergoes a Michael addition with the nucleophile, which is followed by further oxidation and cyclization to form the benzofuran ring system. researchgate.net While these methods have not been specifically applied to the synthesis of this compound, they showcase the potential of electrochemical methods for constructing the core structure of related benzofuran carbonitriles under mild conditions.

Table 3: Electrochemical Approaches to Benzofuran Derivatives

| Reaction Type | Substrates | Key Features | Product Type |

| Oxidative Intramolecular Cyclization | 2-Alkynylphenols, Diselenides | Platinum electrodes, constant current, metal- and oxidant-free | Selenylbenzo[b]furans nih.govnih.gov |

| Anodic Oxidation/Michael Addition | Catechols, 1,3-Dicarbonyl Compounds | Anodically generated o-benzoquinone, undivided cell | Substituted Benzofurans researchgate.netresearchgate.net |

Intramolecular Cyclization Strategies

The final ring-closing step to form the benzofuran system is frequently an intramolecular cyclization. A direct and relevant synthesis involves the cyclization of ethyl 4-bromo-2-cyanophenoxy acetate. tsijournals.com This precursor, formed from 5-bromosalicylonitrile (4-bromo-2-cyanophenol) and ethyl chloroacetate, undergoes cyclization in the presence of a base like anhydrous potassium carbonate in dimethylformamide (DMF) to yield an ethyl 5-bromo-3-aminobenzofuran-2-carboxylate. tsijournals.com

A highly efficient, transition-metal-free approach involves the base-catalyzed intramolecular cyclization of 2-ynylphenols. rsc.org Using a simple base such as cesium carbonate (Cs₂CO₃) under mild conditions, various 2-aryl and 2-alkyl substituted benzofurans can be obtained in good to excellent yields. rsc.org This method avoids the cost and potential toxicity associated with transition metal catalysts. Additionally, the palladium-catalyzed intramolecular Heck reaction is a well-established and powerful method for constructing benzofuran rings from suitable olefinic precursors. nih.gov

Table 4: Key Intramolecular Cyclization Strategies for Benzofuran Formation

| Cyclization Strategy | Precursor | Conditions | Key Advantage |

| Base-Mediated Cyclization | Ethyl 4-bromo-2-cyanophenoxy acetate | K₂CO₃, DMF | Direct route from cyanophenol derivative tsijournals.com |

| Base-Catalyzed Cyclization | 2-Ynylphenols | Cs₂CO₃ | Transition-metal-free, mild conditions rsc.org |

| Intramolecular Heck Reaction | o-Halophenyl allyl ethers | PdCl₂, Ionic Liquid | High efficiency, well-established nih.gov |

Green Chemistry Approaches in Benzofuran-2-carbonitrile Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzofuran synthesis, several strategies align with these goals. One notable approach is the use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, in copper-catalyzed one-pot syntheses. acs.org These solvents are often biodegradable, have low toxicity, and can enhance reaction rates.

The use of recyclable catalysts is another key aspect of green chemistry. A recyclable copper(I)-catalyst has been employed for the coupling of 1-bromo-2-iodobenzenes and β-keto esters in the bioderived solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF), offering a greener route to 2,3-disubstituted benzofurans. acs.org Similarly, the use of ionic liquids as the reaction medium for palladium-catalyzed intramolecular Heck reactions allows for the recycling and reuse of the catalyst and solvent system. nih.gov Another green modification is the use of formic acid as an in situ source of carbon monoxide in palladium-catalyzed carbonylative syntheses, which is a safer and more convenient alternative to handling gaseous CO. rsc.org These innovations pave the way for more sustainable production of benzofuran derivatives.

Chemical Reactivity and Transformation Pathways of 5 Bromobenzofuran 2 Carbonitrile

Reactivity of the Nitrile Functionality

The cyano group (–C≡N) is a highly versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs its reactivity, allowing it to participate in a variety of addition and cyclization reactions.

Nucleophilic Additions to the Cyano Group

The electrophilic carbon atom of the nitrile group in 5-Bromobenzofuran-2-carbonitrile is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through an initial addition to the carbon-nitrogen triple bond, forming an intermediate imine anion which can then be further transformed.

Common nucleophilic addition reactions include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield the corresponding 5-bromobenzofuran-2-carboxamide, and upon further reaction, the 5-bromobenzofuran-2-carboxylic acid.

Addition of Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) followed by aqueous workup leads to the formation of ketones. For example, the addition of a methyl Grignard reagent would yield 1-(5-bromo-1-benzofuran-2-yl)ethan-1-one.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 1: Examples of Nucleophilic Addition Reactions on the Nitrile Group

| Nucleophile/Reagent | Product Type | Example Product Name |

|---|---|---|

| H₂O (acid or base) | Carboxamide/Carboxylic Acid | 5-Bromobenzofuran-2-carboxamide / 5-Bromobenzofuran-2-carboxylic acid |

| RMgX (e.g., CH₃MgBr) | Ketone | 1-(5-Bromobenzofuran-2-yl)ethan-1-one |

| LiAlH₄ | Primary Amine | (5-Bromobenzofuran-2-yl)methanamine |

Cyclization Reactions Involving the Carbonitrile

The nitrile functionality can act as an electrophilic component in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, a suitably positioned nucleophile on a side chain attached to the benzofuran (B130515) ring can attack the cyano group to form a new ring. While specific examples for this compound are not extensively documented in readily available literature, analogous cyclizations of substituted benzofurans and other aromatic nitriles are well-established synthetic strategies. For example, the cyclization of 5-bromosalicylonitrile with chloroacetone (B47974) can lead to the formation of 5-bromo-3-amino-2-acetylbenzofuran tsijournals.com.

Formation of Carboxamidine Derivatives

Carboxamidines are valuable functional groups in medicinal chemistry and can be synthesized from nitriles. A common method is the Pinner reaction, which involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt. Subsequent reaction of the isolated imidate with ammonia (B1221849) or an amine yields the corresponding carboxamidine. This pathway offers a potential route to synthesize 5-Bromobenzofuran-2-carboxamidine from this compound.

Reactivity at the Bromo Position (C-5)

The bromine atom at the C-5 position of the benzofuran ring behaves as a typical aryl bromide, making it an excellent handle for a variety of metal-catalyzed cross-coupling reactions and metal-halogen exchange processes.

Cross-Coupling Reactions for Aryl-Aryl or Aryl-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position. The reactivity of the bromo substituent allows for the introduction of a wide array of molecular fragments.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a C-C bond. This is a widely used method for synthesizing biaryl compounds. libretexts.orgyoutube.comorganic-chemistry.orgnih.gov

Heck-Mizoroki Reaction: The C-5 position can be coupled with alkenes in the presence of a palladium catalyst and a base to form a new C-C double bond. organic-chemistry.orgwikipedia.orgarkat-usa.orgresearchgate.netlibretexts.org Studies on the closely related 2-acetyl-5-bromobenzofuran have shown efficient Heck vinylation with various olefins. arkat-usa.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is crucial for synthesizing arylamines. libretexts.orgwikipedia.orgnih.govorganic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond.

Table 2: Major Cross-Coupling Reactions at the C-5 Bromo Position

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C(sp²)-C(sp²) | Pd(0) catalyst, Base |

| Heck-Mizoroki | Alkene | C(sp²)-C(sp²) | Pd(0) catalyst, Base |

| Buchwald-Hartwig | Amine | C(sp²)-N | Pd(0) catalyst, Ligand, Base |

| Sonogashira | Terminal alkyne | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

An investigation into the Heck cross-coupling of 2-acetyl-5-bromobenzofuran with styrene (B11656) demonstrated the influence of reaction conditions. researchgate.net Using a palladium complex in DMF with Et₃N and TBAB under microwave irradiation at 160 °C led to an 88% yield in just 5 minutes. arkat-usa.org This highlights the high reactivity of the C-5 bromo position in such transformations.

Metalation and Subsequent Electrophilic Trapping

The bromine atom at C-5 can be exchanged with a metal, typically lithium, through a metal-halogen exchange reaction using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. The resulting 5-lithiobenzofuran-2-carbonitrile is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents at the C-5 position.

While electrophilic substitution on the benzofuran ring itself typically favors the 2- or 3-positions, the metal-halogen exchange provides a regioselective route to functionalize the C-5 position. researchgate.netstackexchange.com It is important to note that in unsubstituted benzofurans, lithiation often occurs preferentially at the C-2 position. rsc.org However, the presence of the nitrile group at C-2 in the target molecule alters the electronic landscape and directs the metalation via halogen exchange. To avoid potential side reactions or anion migration, specific silyl (B83357) protecting groups at the 2-position have been employed in related systems. researchgate.net

Possible electrophiles for trapping the lithiated intermediate include:

Aldehydes and ketones (to form secondary and tertiary alcohols)

Carbon dioxide (to form a carboxylic acid)

Alkyl halides (for alkylation)

Disulfides (to introduce a thioether group)

Integration into Fused Heterocyclic Systems

The 5-bromobenzofuran-2-yl moiety has been successfully integrated into a variety of fused heterocyclic systems. The presence of the nitrile group at the 2-position provides a key reactive handle for cyclization reactions, enabling the formation of new rings fused to the benzofuran core.

The synthesis of pyridine (B92270) and thienopyridine derivatives incorporating the 5-bromobenzofuran-2-yl moiety often begins with a derivative of the parent compound, sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate. This intermediate serves as a versatile precursor for constructing these fused systems.

One-pot reactions involving this sodium salt with reagents like cyanothioacetamide or 2-cyanoacetohydrazide, under solvent-free grinding conditions with a catalytic amount of acetic acid, yield substituted pyridines. acs.org For instance, the reaction with cyanothioacetamide leads to the formation of 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. acs.org This pyridine derivative can be further functionalized. For example, reaction with chloroacetone in the presence of potassium hydroxide (B78521) yields 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)nicotinonitrile. acs.org

These pyridine derivatives are key intermediates for the synthesis of thieno[2,3-b]pyridines. Cyclization of the substituted pyridines can be achieved through various methods, leading to the formation of the fused thienopyridine ring system. nih.gov

Table 1: Synthesis of Pyridine Derivatives from a 5-Bromobenzofuran (B130475) Precursor acs.org

| Starting Material | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate | Cyanothioacetamide | Acetic acid (catalyst), grinding, RT, 3-5 min | 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile |

| Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate | 2-Cyanoacetohydrazide | Acetic acid (catalyst), grinding, RT, 3-5 min | 1-Amino-6-(5-bromobenzofuran-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |

The 5-bromobenzofuran scaffold is also a valuable precursor for the synthesis of pyrazole (B372694) and thiazole (B1198619) derivatives. The construction of these five-membered heterocyclic rings often involves the reaction of a suitable benzofuran-containing intermediate with appropriate cyclizing agents.

For the synthesis of thiazole derivatives, 2-acetyl-5-bromobenzofuran can be condensed with thiosemicarbazide (B42300) to form a thiosemicarbazone. nih.gov This intermediate can then undergo cyclization with various reagents to afford thiazolidinone derivatives. nih.gov For example, reaction with ethyl chloroacetate (B1199739) yields 2-((1-(5-bromobenzofuran-2-yl)ethylidene)hydrazono)thiazolidin-4-one. nih.gov

Pyrazole derivatives can be synthesized from pyridine derivatives that incorporate the 5-bromobenzofuran moiety. For instance, 6-(5-bromobenzofuran-2-yl)-2-methylnicotinohydrazide, obtained from the corresponding pyridine, can be reacted with acetylacetone (B45752) to yield pyrazole-containing structures. nih.gov This demonstrates a multi-step pathway to fuse a pyrazole ring to a pyridine ring which is itself attached to the benzofuran core. nih.gov

Table 2: Synthesis of Thiazolidinone from a 5-Bromobenzofuran Precursor nih.gov

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 1-(5-Bromobenzofuran-2-yl)ethan-1-one thiosemicarbazone | Ethyl chloroacetate | 2-((1-(5-Bromobenzofuran-2-yl)ethylidene)hydrazono)thiazolidin-4-one |

The reactivity of this compound and its derivatives allows for the construction of more complex, polycyclic heteroacenes containing nitrogen, oxygen, and sulfur atoms. These extended fused systems are of interest for their potential electronic and photophysical properties.

Thieno[2,3-b]pyridine derivatives containing the 5-bromobenzofuran moiety can be used to build even larger systems. For example, 3-amino-6-(5-bromobenzofuran-2-yl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile can be cyclized with formic acid in dimethylformamide to yield 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one, a polycyclic system containing nitrogen, oxygen, and sulfur. acs.org

Furthermore, thiazolidinone derivatives derived from 2-acetyl-5-bromobenzofuran can be used to construct fused chromeno-thiazole systems. The reaction of 2-((1-(5-bromobenzofuran-2-yl)ethylidene)hydrazono)thiazolidin-4-one with 5-bromosalicylaldehyde (B98134) in the presence of piperidine (B6355638) results in the formation of [7-bromo-2-((1-(5-bromobenzofuran-2-yl)ethylidene)hydrazono)-2H-chromeno-[2,3-d]thiazole], a complex polycyclic heteroacene. nih.gov

Radical Functionalization of Nitriles Bearing Benzofuran Scaffolds

While ionic and pericyclic reactions are common for the functionalization of benzofurans, radical pathways offer alternative and complementary methods. Research into the radical functionalization of nitriles on a benzofuran scaffold has demonstrated novel ways to form carbon-carbon bonds.

A notable example is the copper-mediated radical α-heteroarylation of aliphatic nitriles with heteroarenes, including benzofurans. acs.org This method utilizes azobis(alkylcarbonitriles) as radical precursors. The process involves the generation of cyanodialkyl radicals through thermolysis, which then add to the benzofuran ring. acs.org This reaction allows for the construction of quaternary carbon centers bearing nitrile, aryl, and dialkyl groups directly on the benzofuran core. acs.org Although this specific reaction functionalizes the heteroarene by adding a nitrile-containing radical, it highlights the compatibility of the benzofuran ring system with radical cyanoalkylation processes.

While direct radical functionalization of the nitrile group on this compound itself is not extensively documented, the general reactivity of benzofurans in radical reactions suggests potential pathways. For instance, reactions involving radical initiators like triethylborane (B153662) have been used to achieve additions across the benzofuran double bond, indicating the susceptibility of the core to radical attack. researchgate.net

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the definitive determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-bromobenzofuran-2-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, the aromatic protons on the benzofuran (B130515) core would exhibit characteristic chemical shifts and coupling patterns.

Chemical Shifts (δ): The protons on the benzene (B151609) ring (H-4, H-6, and H-7) and the furan (B31954) ring (H-3) would resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shift of each proton is influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, as well as the anisotropic effects of the fused ring system. The H-3 proton, being on the electron-deficient furan ring adjacent to the nitrile group, would likely appear at a downfield chemical shift. The H-4 proton is expected to be a singlet or a narrow doublet due to its relationship with neighboring protons. The H-6 and H-7 protons would likely appear as doublets or doublet of doublets, with their chemical shifts influenced by the bromine at position 5.

Coupling Constants (J): The coupling constants between adjacent protons provide valuable information about their connectivity. For instance, the coupling between H-6 and H-7 would exhibit a typical ortho-coupling constant (³J) in the range of 7-9 Hz. Any long-range couplings, for example, between H-4 and H-6 (meta-coupling, ⁴J), would be significantly smaller (typically 1-3 Hz).

Table 1: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | 7.5 - 8.0 | s | - |

| H-4 | 7.8 - 8.2 | d | J ≈ 1-2 |

| H-6 | 7.4 - 7.8 | dd | J ≈ 8-9, 1-2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives rise to a distinct signal.

Chemical Shifts (δ): The carbon atoms of this compound would have characteristic chemical shifts. The carbon of the nitrile group (C-2) would appear in the range of 115-120 ppm. The quaternary carbon attached to the bromine atom (C-5) would be observed around 115-125 ppm. The other aromatic and heterocyclic carbons would resonate in the region of 110-160 ppm. The chemical shifts are influenced by the substituents and the nature of the fused ring system.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 130 - 140 |

| C-3 | 110 - 120 |

| C-3a | 150 - 160 |

| C-4 | 125 - 135 |

| C-5 | 115 - 125 |

| C-6 | 120 - 130 |

| C-7 | 110 - 120 |

| C-7a | 150 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the signals of H-6 and H-7 would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signal for each protonated carbon (C-3, C-4, C-6, and C-7).

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Characteristic Absorption Bands: For this compound, key functional groups would give rise to characteristic absorption bands. The nitrile group (C≡N) stretching vibration is expected to appear as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring would also produce characteristic bands in the fingerprint region (around 1000-1200 cm⁻¹).

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C≡N Stretch (Nitrile) | 2260 - 2220 | Medium, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Stretch | 1200 - 1000 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations.

Characteristic Raman Shifts: In the Raman spectrum of this compound, the nitrile (C≡N) stretch would also be a prominent feature, often showing a strong intensity. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, would also be strong in the Raman spectrum. The C-Br stretch would also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound as it provides a highly accurate measurement of the compound's molecular mass. This precision allows for the determination of the elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

For this compound (C9H4BrNO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated mass serves as a benchmark for experimental HRMS measurements. The presence of bromine is particularly noteworthy, as its isotopic pattern (a near 1:1 ratio of 79Br and 81Br) provides a distinctive signature in the mass spectrum, further confirming the presence of this element in the molecule.

Table 1: Theoretical Isotopic Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C9H4⁷⁹BrNO | [M+H]⁺ | 221.9546 |

| C9H4⁸¹BrNO | [M+H]⁺ | 223.9526 |

This table presents the theoretical exact masses for the protonated molecular ions of this compound containing the two stable isotopes of bromine.

In a typical HRMS analysis, a sample of this compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI), and the resulting ions would be analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The experimentally determined mass would then be compared to the theoretical value, with a mass accuracy in the low parts-per-million (ppm) range being indicative of a correct structural assignment.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of this compound and for studying its behavior in complex mixtures.

A robust LC-MS method for the analysis of this compound would typically involve a reversed-phase chromatographic separation. A C18 column is often a suitable choice for this type of aromatic compound. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govresearchgate.net

The mass spectrometer, often a triple quadrupole or a high-resolution instrument, would be set to monitor for the molecular ion of this compound. nih.gov In a triple quadrupole system, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed for highly selective and sensitive quantification by monitoring specific fragmentation pathways of the parent ion.

Table 2: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | Hypersil GOLD C18 (or equivalent) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Ion (m/z) | [M+H]⁺ (e.g., 221.95) |

| Collision Energy | Optimized for specific transitions |

This table outlines a hypothetical but representative set of parameters for an LC-MS method for this compound, based on established methods for similar compounds. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the proposed molecular formula.

Table 3: Theoretical vs. Illustrative Elemental Analysis Data

| Element | Theoretical % (C9H4BrNO) |

| Carbon (C) | 48.69 |

| Hydrogen (H) | 1.82 |

| Bromine (Br) | 35.99 |

| Nitrogen (N) | 6.31 |

| Oxygen (O) | 7.20 |

This table presents the theoretical elemental composition of this compound.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide the absolute configuration and detailed structural parameters, such as bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular structure.

To perform X-ray crystallography on this compound, a single crystal of high quality is required. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions and the space group of the crystal.

While a crystal structure for this compound itself is not publicly available, studies on closely related derivatives, such as 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, provide significant insight into the expected structural features and the crystallographic methodology. researchgate.net For instance, the analysis of this related compound revealed a monoclinic crystal system with the space group P21/c. researchgate.net The study also detailed the planarity of the benzofuran ring system and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. researchgate.net It is expected that this compound would also exhibit a planar benzofuran core. The presence of the bromine atom and the nitrile group would influence the crystal packing through halogen bonding and dipole-dipole interactions.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations would be the primary method to determine the electronic structure of 5-Bromobenzofuran-2-carbonitrile. These calculations would yield the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and various electronic properties. For related benzofuran (B130515) structures, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost. rsc.org The resulting data would provide a foundational understanding of the molecule's stability and structure.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis is crucial for predicting the chemical reactivity of a molecule. acs.org This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability (nucleophilicity), while the LUMO energy indicates its electron-accepting ability (electrophilicity). nih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the spatial distribution of these orbitals would highlight the atoms most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecule's surface. wolfram.comchemrxiv.org It is used to predict how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the vicinity of the oxygen and nitrogen atoms. nih.gov Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would identify the most likely sites for intermolecular interactions.

Computational Studies on Reaction Mechanisms

Computational methods are also employed to explore the pathways of chemical reactions involving a target molecule.

Transition State Characterization and Energy Barrier Calculations

When investigating a potential synthesis or reaction of this compound, computational chemistry can be used to model the entire reaction pathway. This involves locating the structures of any intermediates and, crucially, the transition states that connect them. By calculating the energy of these species, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a critical factor in determining the reaction rate. rsc.org

Molecular Modeling and Interaction Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial in medicinal chemistry and materials science for predicting how a compound might interact with its environment, such as a biological target or a solvent.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. This technique is instrumental in drug discovery for screening virtual libraries of compounds against a protein target to identify potential drug candidates. The process involves predicting the binding mode and affinity, often expressed as a docking score or binding energy, of a ligand within the active site of a receptor.

Currently, specific molecular docking studies for this compound against particular protein targets are not extensively available in the public domain. However, research on closely related benzofuran derivatives has demonstrated the utility of this approach. For instance, derivatives of 5-bromobenzofuran (B130475) have been the subject of molecular docking simulations to explore their potential as antimicrobial agents. These studies typically involve docking the compounds into the active sites of essential microbial enzymes to predict binding affinities and key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for their inhibitory activity. While these studies provide a framework for how the 5-bromobenzofuran scaffold can be investigated, direct computational data on the binding interactions of the 2-carbonitrile derivative itself remains a subject for future research.

The prediction of spectroscopic parameters using computational methods, primarily based on Density Functional Theory (DFT), is a valuable tool for structural elucidation and for complementing experimental data. These calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

| Nucleus | Experimental Chemical Shift (ppm) |

| ¹H (H3) | 8.941 (s) |

| ¹H (H4) | 8.076 (d, J=2.4 Hz) |

| ¹H (H6) | 7.664 (dd, J=2.4, 6.4, 2.4 Hz) |

| ¹H (H7) | 7.131 (d, J=9.2 Hz) |

| ¹³C | 153.9, 147.5, 146.9, 141.5, 132.1, 117.6, 115.6, 103.9, 102.6 |

Applications As a Research Intermediate and in Advanced Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and nitrile functionalities on the benzofuran (B130515) scaffold makes 5-Bromobenzofuran-2-carbonitrile a powerful tool for the synthesis of a diverse range of complex organic molecules, particularly those with potential biological activity. The bromine atom at the 5-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, while the nitrile group at the 2-position can be readily converted into other functional groups such as carboxylic acids, amides, or amines.

A notable application of this compound is in the synthesis of novel bioactive agents. For instance, derivatives of 5-bromobenzofuran (B130475) have been investigated for their antimicrobial properties. Although not starting directly from the nitrile, a closely related derivative, 5-bromobenzofuran-2-carbonyl azide, is reacted with various aromatic amines to produce a series of 1-(5-bromobenzofuran-2-yl)-3-arylurea derivatives. This highlights the utility of the 5-bromobenzofuran scaffold in generating libraries of compounds for biological screening.

Furthermore, the benzofuran nucleus itself is a common structural motif in many natural products and pharmacologically active compounds, exhibiting a broad spectrum of activities including anticancer, antiviral, and anti-inflammatory properties. tcichemicals.comnih.gov The ability to functionalize the 5-position of the benzofuran ring via the bromo group in this compound allows for the targeted synthesis of derivatives with potentially enhanced or novel biological activities. For example, the introduction of different aryl or heteroaryl groups at this position can significantly influence the molecule's interaction with biological targets.

Development of Novel Catalytic Systems for Benzofuran Functionalization

The functionalization of the benzofuran core is a key strategy in medicinal chemistry and materials science. This compound serves as an excellent substrate for the development and optimization of novel catalytic systems, particularly for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the benzofuran ring with high efficiency and selectivity.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a widely used method for this purpose. While direct studies on this compound are not extensively documented in readily available literature, research on the closely related methyl 5-bromobenzofuran-2-carboxylate provides significant insights. nih.govresearchgate.net In these studies, the 5-bromo substituent is effectively coupled with various arylboronic acids in the presence of a palladium catalyst, such as a 2-quinolinealdoxime-Pd(II)-complex, to yield 5-arylbenzofuran-2-carboxylates. researchgate.net This reaction proceeds with high yields, demonstrating the feasibility of functionalizing the 5-position of the benzofuran ring. The reaction conditions for such transformations are often mild and tolerant of various functional groups, making it a powerful tool for building molecular complexity. capes.gov.brclockss.org

The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is another powerful palladium-catalyzed reaction that can be applied to this compound. ossila.comresearchgate.net This reaction allows for the introduction of alkyne moieties, which are themselves versatile functional groups that can be further elaborated. The resulting 5-alkynylbenzofuran-2-carbonitriles can serve as precursors to a wide range of more complex structures, including conjugated polymers and materials with interesting photophysical properties. The general mechanism for the Sonogashira coupling involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to afford the coupled product. ossila.com

The development of new and more efficient catalytic systems for these transformations is an active area of research. This includes the design of novel ligands that can enhance the activity and stability of the palladium catalyst, as well as the exploration of alternative metal catalysts such as copper, nickel, or gold. rsc.org

Table 1: Examples of Catalytic Functionalization of 5-Bromobenzofuran Derivatives

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reference |

| 2-quinolinealdoxime-Pd(II)-complex/Cs2CO3 | Suzuki-Miyaura Coupling | Methyl 5-bromobenzofuran-2-carboxylate | Methyl 5-phenylbenzofuran-2-carboxylate | 97 | researchgate.net |

| Pd(PPh3)4/Na2CO3 | Suzuki-Miyaura Coupling | 3,5-Dichloropyridazine | 3-Chloro-5-arylpyridazine | Varies | semiconductor-digest.com |

| Pd(OAc)2/Ligand | Suzuki-Miyaura Coupling | Aryl Bromides | n-Butyl-aryl compounds | High | ossila.com |

| Pd(0)/Cu(I) | Sonogashira Coupling | Aryl Halide | Aryl-alkyne | General Method | ossila.comresearchgate.net |

Design and Synthesis of Derivatives for Material Science Research

The unique electronic and photophysical properties of the benzofuran scaffold make it an attractive building block for the design and synthesis of novel organic materials. This compound, with its dual functional handles, provides a versatile platform for creating a wide range of derivatives with tailored properties for applications in material science.

One area of significant interest is the development of organic semiconductors for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tcichemicals.comtdl.orgresearchgate.net The extended π-conjugated systems that can be constructed from this compound through cross-coupling reactions are essential for efficient charge transport. For instance, by coupling different aromatic or heteroaromatic units to the 5-position, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule, thereby optimizing its performance as a semiconductor. While direct examples using this compound are not prevalent in the literature, the synthesis of a thermally activated delayed fluorescence (TADF) dye from the analogous 2-bromo-5-fluorobenzonitrile (B41413) demonstrates the potential of this class of compounds in OLED applications. researchgate.net

Furthermore, the benzofuran core can be incorporated into polymers to create materials with specific optical properties. For example, a polymer containing a 5-bromobenzofuran moiety, poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate), has been synthesized and its optical properties investigated. capes.gov.br Such polymers and their nanocomposites could have applications in areas like optical filters or sensors.

The synthesis of dyes and fluorescent probes is another promising application for derivatives of this compound. The introduction of electron-donating and electron-withdrawing groups onto the benzofuran ring system can lead to compounds with strong absorption and emission in the visible region of the electromagnetic spectrum. These molecules could be utilized as fluorescent labels in biological imaging or as active components in dye-sensitized solar cells. The photochemical synthesis of aryl-substituted furyl derivatives from bromofuran precursors further illustrates the potential for creating photoactive materials from halogenated furans. mdpi.com

Exploration of New Reaction Pathways and Mechanistic Insights

The study of this compound and its reactions contributes to a deeper understanding of chemical reactivity and reaction mechanisms. The presence of two reactive sites allows for the exploration of new synthetic methodologies and the investigation of the factors that govern selectivity and reactivity.

The palladium-catalyzed cross-coupling reactions of this compound provide a rich platform for mechanistic studies. The general catalytic cycle for the Suzuki-Miyaura reaction, for example, involves oxidative addition, transmetalation, and reductive elimination. capes.gov.brclockss.org Detailed mechanistic investigations, often aided by computational methods such as Density Functional Theory (DFT), can provide insights into the rate-determining step, the role of the ligand and base, and the factors that control the efficiency and selectivity of the reaction. nih.gov For instance, DFT studies on the Suzuki-Miyaura coupling of other bromo-heterocycles have helped to rationalize the observed site selectivity in polyhalogenated systems. nih.gov

Understanding the relative reactivity of the C-Br bond versus the C-CN bond under various reaction conditions is also of fundamental importance. While the C-Br bond is the primary site for palladium-catalyzed cross-coupling, the nitrile group can also participate in or influence reactions. For example, the ortho-positioning of a bromo and a nitrile group in a related benzonitrile (B105546) derivative facilitates its conversion into quinazolines. researchgate.net

The exploration of new reaction pathways for this compound could lead to the discovery of novel transformations and the synthesis of previously inaccessible molecular architectures. This could involve the development of new catalysts that can selectively activate one functional group over the other, or the use of unconventional reaction conditions, such as photochemical or electrochemical methods, to trigger new modes of reactivity. mdpi.com The insights gained from these studies not only expand the synthetic utility of this compound but also contribute to the broader field of organic chemistry.

Q & A

Q. What are the primary synthetic routes for 5-Bromobenzofuran-2-carbonitrile, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization and halogenation steps. A documented method uses 5-bromobenzofuran (2b) with 1,1’-azobis(cyclohexanecarbonitrile) (1a) in the presence of Cu(OAc)₂ and trichloroethanol (TCE), followed by purification via flash column chromatography (hexane/DCM eluent), yielding 43% . Key factors affecting yield include:

- Catalyst loading (e.g., Cu(OAc)₂ at 0.41 mmol per 53 µL of 2b).

- Solvent polarity (TCE enhances electrophilic substitution).

- Temperature control to avoid side reactions (e.g., nitrile hydrolysis).

Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Cu(OAc)₂-mediated | Cu(OAc)₂ | TCE | 43% | |

| Pd-catalyzed cross-coupling* | Pd(PPh₃)₄ | DMF | 55-60% | |

| *Hypothetical route based on analogous brominated furans. |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Answer: Standard characterization includes:

- NMR : H and C NMR to confirm bromine and nitrile positioning. For example, the nitrile group () appears as a sharp singlet at ~110-120 ppm in C NMR .

- Mass Spectrometry : HRMS (High-Resolution MS) validates the molecular ion peak at m/z 222.95 (C₉H₄BrNO⁺) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 5-bromo from 6-bromo isomers) .

Note: Contradictions in spectral data (e.g., unexpected splitting in H NMR) may arise from impurities or solvent effects. Repetition under dry conditions or alternative solvents (e.g., deuterated DMSO) is advised .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

Answer: Density Functional Theory (DFT) simulations predict transition states and intermediates. For example:

- Mechanistic Insights : Calculations reveal that Cu(OAc)₂ stabilizes the electrophilic bromine intermediate, lowering the activation energy for nitrile group introduction .

- Solvent Effects : COSMO-RS models evaluate solvent polarity’s impact on reaction kinetics, suggesting DMF may outperform TCE in Pd-catalyzed routes .

Table 2: DFT-Predicted Activation Energies (kcal/mol)

| Reaction Step | TCE as Solvent | DMF as Solvent |

|---|---|---|

| Bromine Electrophilicity | 18.2 | 15.7 |

| Nitrile Group Incorporation | 22.4 | 20.1 |

Q. How do researchers address contradictory data in the catalytic efficiency of Cu vs. Pd catalysts for this compound?

Answer: Discrepancies arise from differing substrate scope and reaction conditions:

- Cu Catalysts : Preferred for electron-deficient substrates (e.g., nitro- or halogenated aromatics) but suffer from lower yields due to side reactions (e.g., proto-dehalogenation) .

- Pd Catalysts : Higher yields for electron-rich systems but require stringent anhydrous conditions .

Methodological Resolution:

Q. What strategies improve the regioselectivity of bromine substitution in benzofuran derivatives?

Answer: Regioselectivity is influenced by:

- Directing Groups : A nitrile at C2 directs bromination to C5 via resonance stabilization .

- Lewis Acid Additives : FeCl₃ enhances electrophilic bromine orientation in polar aprotic solvents .

Case Study:

Q. What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- Storage : Store at 0–6°C in amber vials to prevent photodegradation .

- Waste Disposal : Separate halogenated waste for incineration to avoid toxic HBr emissions .

- PPE : Use nitrile gloves, fume hoods, and safety goggles due to potential skin/eye irritation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points (e.g., 257–260°C vs. 192–196°C for related derivatives)?

Answer: Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.